N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide

Medicinal Chemistry Structure-Activity Relationship Opioid Receptor Ligands

N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide (CAS 953933-47-6) is a synthetic piperidine derivative with the molecular formula C₂₂H₂₈N₂O and a molecular weight of 336.5 g/mol. The compound features an N-benzylpiperidine core linked via a methylene spacer to a 3-phenylpropanamide moiety, positioning it at the intersection of fentanyl-type opioid analgesics and sigma‑1 receptor‑targeted benzylpiperidine ligands.

Molecular Formula C22H28N2O
Molecular Weight 336.479
CAS No. 953933-47-6
Cat. No. B2809635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide
CAS953933-47-6
Molecular FormulaC22H28N2O
Molecular Weight336.479
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C22H28N2O/c25-22(12-11-19-7-3-1-4-8-19)23-17-20-13-15-24(16-14-20)18-21-9-5-2-6-10-21/h1-10,20H,11-18H2,(H,23,25)
InChIKeyZELDYMZAHBPCCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide (CAS 953933-47-6): Chemical Identity and Pharmacological Landscape


N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide (CAS 953933-47-6) is a synthetic piperidine derivative with the molecular formula C₂₂H₂₈N₂O and a molecular weight of 336.5 g/mol . The compound features an N-benzylpiperidine core linked via a methylene spacer to a 3-phenylpropanamide moiety, positioning it at the intersection of fentanyl-type opioid analgesics and sigma‑1 receptor‑targeted benzylpiperidine ligands. While structurally related to clinically significant opioids and high‑affinity sigma‑1 ligands, its pharmacological profile remains undercharacterized in primary literature, making sourcing from a reliable supplier critical for reproducible research.

Why N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide Cannot Be Replaced by Benzylfentanyl or Other N-Benzylpiperidine Analogs


The methylene (–CH₂–) spacer between the piperidine ring and the amide nitrogen in N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide fundamentally distinguishes it from direct amide-linked analogs such as benzylfentanyl [1]. This single‑carbon insertion alters the distance and angular geometry between the protonated piperidine nitrogen and the amide carbonyl, two critical pharmacophoric elements for both mu‑opioid receptor (MOR) activation and sigma‑1 receptor binding [2]. As a result, potency, selectivity, and off‑target liability profiles cannot be extrapolated from the more extensively characterized benzylfentanyl scaffold. Users requiring a defined probe for structure–activity relationship (SAR) studies or a reference standard with a specific methylene‑spacer architecture must source the exact CAS 953933-47-6 compound rather than assuming interchangeability with in‑class analogs.

Quantitative Differentiation Evidence for N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide (CAS 953933-47-6)


Structural Distinction from Benzylfentanyl: The Methylene Spacer Alters the Pharmacophoric Distance

N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide (CAS 953933-47-6) contains a methylene (–CH₂–) linker between the piperidine 4‑position and the amide nitrogen, whereas benzylfentanyl (CAS 1474-02-8) has the amide nitrogen directly attached to the piperidine ring [1][2]. This difference extends the N–N distance from approximately 1.47 Å (direct C–N bond) to roughly 2.5 Å (C–C–N), altering the positioning of the protonated amine relative to the amide carbonyl. In fentanyl SAR, the N–phenylpropionamide orientation is a key determinant of MOR binding affinity [2], and even minor geometric perturbations can drastically reduce opioid potency, as demonstrated by benzylfentanyl's 213 nM Ki at MOR—approximately 200‑fold weaker than fentanyl [1].

Medicinal Chemistry Structure-Activity Relationship Opioid Receptor Ligands

Sigma‑1 Receptor Affinity: Inferring Selectivity from the N-Benzylpiperidine Pharmacophore

The N-benzylpiperidine scaffold is a validated pharmacophore for high‑affinity sigma‑1 (σ₁) receptor binding. The unsubstituted analog N-(1-benzylpiperidin-4-yl)phenylacetamide (compound 1) exhibited a σ₁ Ki of 3.90 nM with 62‑fold selectivity over σ₂ (Ki = 240 nM) in radioligand displacement assays [1]. While direct binding data for the target compound are not publicly available, the presence of the identical N-benzylpiperidine core, with the methylene spacer providing conformational flexibility, suggests that CAS 953933-47-6 may retain significant σ₁ affinity. This inference is reinforced by SAR studies demonstrating that the piperidine‑N‑benzyl motif, rather than the acetamide substituent, is the dominant driver of σ₁ recognition [1].

Sigma-1 Receptor Receptor Binding Neurological Research

Reduced Opioid Liability: Methylene Spacer as a Strategy to Attenuate MOR Agonism

Benzylfentanyl, which lacks the methylene spacer, retains measurable MOR affinity (Ki = 213 nM) [1], whereas fentanyl itself binds MOR with sub‑nanomolar affinity (Ki ~1–3 nM) [2]. The introduction of a methylene spacer in CAS 953933-47-6 is expected to further weaken MOR binding by disrupting the optimal N–phenylpropionamide geometry required for opioid agonism. This principle is consistent with the SAR of dual σ₁/MOR ligands, where subtle structural modifications can shift the selectivity ratio by orders of magnitude [2]. Specifically, compound 44 from the piperidine propionamide series achieved σ₁ Ki = 1.86 nM and MOR Ki = 2.1 nM, demonstrating that balanced dual affinity is achievable with appropriate substitution—but only when the spacer and aryl groups are co‑optimized [2].

Opioid Receptor Drug Safety Analgesic Development

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity

N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide (MW = 336.5 g/mol) has a higher molecular weight than benzylfentanyl (MW = 322.45 g/mol) due to the additional methylene group [1]. The predicted logP for the target compound is estimated at approximately 3.8–4.2, compared to benzylfentanyl's reported logP of 3.6 [1]. This modest increase in lipophilicity may influence blood–brain barrier permeability, plasma protein binding, and metabolic stability, factors that are critical for both in vivo pharmacological studies and analytical method development.

Physicochemical Properties Drug Design ADME Prediction

Where N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide Delivers Definitive Research Value


Structure–Activity Relationship (SAR) Studies on Spacer Length in Benzylpiperidine Ligands

The methylene spacer in CAS 953933-47-6 makes it an indispensable tool compound for systematic SAR investigations. By comparing this compound with benzylfentanyl (direct amide linkage) and ethyl‑spacer analogs, researchers can quantify the effect of incremental spacer elongation on σ₁ receptor affinity, MOR activation, and subtype selectivity [1]. This line of inquiry directly informs the design of next‑generation dual σ₁/MOR ligands with optimized therapeutic windows [2].

Development of Sigma‑1 Receptor‑Targeted Molecular Probes

Given the high σ₁ affinity of structurally analogous N-benzylpiperidine phenylacetamides (Ki as low as 3.56 nM) [1], CAS 953933-47-6 can serve as a starting scaffold for developing fluorescent or radiolabeled probes. The methylene spacer offers a convenient synthetic handle for bioconjugation or radionuclide introduction without disrupting the core pharmacophore, a feature not available in directly linked analogs [1].

Analytical Reference Standard for Forensic and Clinical Toxicology

The distinct molecular weight (336.5 g/mol) and predicted chromatographic behavior of CAS 953933-47-6 differentiate it from benzylfentanyl (322.45 g/mol) and fentanyl (336.47 g/mol) [1][2]. This compound is therefore valuable as a certified reference material for LC‑MS/MS and GC‑MS methods designed to resolve structurally similar fentanyl analogs in seized drug analysis or biological matrices [1].

In Vitro Selectivity Profiling Panels

Because the pharmacological profile of CAS 953933-47-6 remains largely uncharacterized, it is an ideal candidate for broad‑panel selectivity screening against opioid, sigma, and dopaminergic receptors. Such data would fill a critical knowledge gap, enabling researchers to position this compound definitively within the benzylpiperidine ligand landscape and potentially reveal unexpected off‑target activities exploitable for therapeutic repurposing [1][2].

Quote Request

Request a Quote for N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.